5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized by reacting 5-fluoroindole with a suitable pyridine derivative under specific conditions . The resulting compound is then subjected to sulfonylation using chlorosulfonic acid or a similar reagent to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool for studying biological processes and pathways, particularly those involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit kinases by binding to the ATP-binding site, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable for the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H4ClFN2O2S |
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Molecular Weight |
234.64 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) |
InChI Key |
FLOKOVWODPKQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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